molecular formula C9H6BrClFNO B11848222 6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one

6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Katalognummer: B11848222
Molekulargewicht: 278.50 g/mol
InChI-Schlüssel: QUXJBHYSZZJMFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring.

    Cyclization: Formation of the dihydroquinolinone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-8-chloro-7-fluoroquinoline: Lacks the dihydroquinolinone structure.

    8-Chloro-7-fluoroquinoline: Lacks the bromine atom.

    7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine and chlorine atoms.

Uniqueness

6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of halogen atoms and the dihydroquinolinone structure, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H6BrClFNO

Molekulargewicht

278.50 g/mol

IUPAC-Name

6-bromo-8-chloro-7-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H6BrClFNO/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2H2,(H,13,14)

InChI-Schlüssel

QUXJBHYSZZJMFT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC2=C(C(=C(C=C21)Br)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.